molecular formula C16H15F3N2O4S B2966380 1-(2-Furoyl)-4-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazine CAS No. 670272-47-6

1-(2-Furoyl)-4-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazine

Cat. No. B2966380
CAS RN: 670272-47-6
M. Wt: 388.36
InChI Key: YNWZLOKZBJTEJA-UHFFFAOYSA-N
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Description

“1-(2-Furoyl)-4-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazine” is a chemical compound with the molecular formula C11H13F3N2O2S and a molecular weight of 294.29 . It is used in proteomics research applications .


Synthesis Analysis

Trifluoromethyl ketones (TFMKs) are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons . A newly developed CF3SO2Na-based trifluoromethylation of secondary amines has been disclosed, which has been successfully extended to the configuration of perfluoroalkyl amines using RfSO2Na .


Molecular Structure Analysis

The molecular structure of “1-(2-Furoyl)-4-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazine” is defined by its molecular formula C11H13F3N2O2S . Further details about its structure are not available in the retrieved resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-Furoyl)-4-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazine” are not specified in the retrieved resources, apart from its molecular formula C11H13F3N2O2S and molecular weight 294.29 .

Scientific Research Applications

Antibacterial Potential and Drug Design

1-(2-Furoyl)-4-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazine derivatives have shown promising antibacterial properties against pathogenic bacteria. The synthesis of N-sulfonated derivatives of 2-furoyl-1-piperazine has demonstrated high antibacterial potential with low minimum inhibitory concentration (MIC) values compared to ciprofloxacin, suggesting their promise in drug designing and development due to their mild hemolytic profiles (Abbasi et al., 2022).

Alzheimer's Disease Therapy

A series of 2-furoyl piperazine-based sulfonamide derivatives were synthesized targeting Alzheimer's disease. These compounds were evaluated for their inhibitory potential against butyrylcholinesterase (BChE), with some showing promising lead compounds for the disease treatment based on in vitro and in silico results (Hassan et al., 2019).

Type 2 Diabetes and Alzheimer's Disease Drug Development

The synthesis of multi-functional derivatives of 2-furoic piperazide has shown inhibitory potential against α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes, indicating their potential in drug discovery for treating type 2 diabetes and Alzheimer's diseases. The bioactivity potentials of these derivatives were supported by molecular docking studies (Abbasi et al., 2018).

Therapeutic Agent Synthesis

The synthesis of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives has shown significant enzyme inhibitory activity, particularly against acetyl- and butyrylcholinesterase, demonstrating their potential utility as therapeutic agents. These compounds also exhibited activity against various bacterial strains, indicating their broader therapeutic potential (Hussain et al., 2017).

properties

IUPAC Name

furan-2-yl-[4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O4S/c17-16(18,19)12-3-1-4-13(11-12)26(23,24)21-8-6-20(7-9-21)15(22)14-5-2-10-25-14/h1-5,10-11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNWZLOKZBJTEJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CO2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Furoyl)-4-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazine

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